N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-9-8-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-12(5-7-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQLKXFKWGWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved by the cyclization of appropriate precursors such as 2-cyanothioacetamide with α-haloketones or α-haloesters under basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and safer handling of reagents. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Reaction Conditions and Products
This compound undergoes regioselective oxidative dimerization under hypochlorite (NaOCl) conditions. The reaction pathway depends critically on the solvent:
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In aqueous ethanol : Forms polycyclic dimeric products (e.g., 31 ) alongside oxidation/solvolysis byproducts (e.g., 32 ) .
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In non-aqueous solvents : Favors direct oxidation without dimerization.
| Solvent System | Major Products | Yield (%) | Key Observations |
|---|---|---|---|
| Aqueous EtOH | Polycycles 31 | 28–29 | Regioselective C–N bond formation |
| Aqueous EtOH | Byproduct 32 | 14–15 | Keto-enol tautomerization observed |
| Dichloromethane | S-Oxides 33/34 | 60–75 | Simple S-oxidation dominates |
Mechanism
The dimerization proceeds via:
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Electrophilic attack by HOCl/Cl⁺ on the thienopyridine ring, generating a resonance-stabilized cation (A ).
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Deprotonation of the amide group to form anion (B ).
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Cation-anion coupling followed by a carbocation cascade, forming polycyclic structures .
Substitution Reactions
The 3-amino group and acetylphenyl moiety are key sites for substitution:
Diazotization
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The 3-amino group reacts with nitrous acid (HNO₂) to form diazonium intermediates, enabling coupling with aromatic rings (e.g., phenol, aniline derivatives).
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Example: Formation of azo dyes under acidic conditions.
Nucleophilic Aromatic Substitution
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The electron-deficient thienopyridine core undergoes substitution at the C-5 or C-7 positions with strong nucleophiles (e.g., amines, alkoxides) .
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Example: Reaction with 4-chlorophenylboronic acid in the presence of Pd catalysts yields biaryl derivatives .
Hydrolysis and Reduction
Scientific Research Applications
Scientific Applications
N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several notable applications:
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Medicinal Chemistry :
- The compound is explored for its potential as a pharmaceutical agent due to its biological activity against various targets.
- It has been investigated for anticancer properties, showing significant activity against certain cancer cell lines.
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Bioactive Reagents :
- Classified as a bioactive reagent and screening compound, it is utilized in various research studies aimed at understanding biological mechanisms and drug interactions.
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Materials Science :
- Its unique structural properties make it suitable for research in materials science, particularly in the development of novel materials with specific functional characteristics.
This compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cells. For instance, it has shown percent growth inhibitions (PGIs) of over 75% against various cancer cell lines including SNB-19 and OVCAR-8.
- Mechanism of Action : While specific mechanisms are not fully elucidated, compounds in this class often interact with biological targets such as enzymes or receptors crucial for cell signaling pathways involved in cancer progression.
Case Studies
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Anticancer Studies :
- A study demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibit promising anticancer activity. The compound this compound was included in a broader investigation into structure-activity relationships (SAR) within similar compounds.
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Drug Development Research :
- Ongoing research focuses on optimizing the synthesis of this compound to enhance its efficacy and reduce potential side effects in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The acetylphenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
*Estimated based on molecular formula C₁₉H₁₉N₃O₂S.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Antiplasmodial Activity : Chloro- and fluoro-substituted carboxamides (KuSaSch100/101) exhibit potent antiplasmodial activity, likely due to halogen-mediated target interactions . The target compound’s acetyl group may alter binding kinetics.
- Insecticidal Activity : Styryl-substituted derivatives (e.g., compound 3 in ) show high efficacy against aphids, attributed to increased lipophilicity enhancing membrane penetration . The target compound’s methyl groups may reduce steric hindrance, improving bioavailability.
Synthetic Yields :
- Cyclopenta-fused derivatives (KuSaSch100/101) have moderate yields (36–47%), while styryl-substituted analogues achieve higher yields (e.g., 97.9% for KuSaSch100 variant) . The acetylphenyl group’s impact on synthesis efficiency remains unstudied.
Physical Properties: Melting points for thienopyridines generally fall below 250°C, suggesting thermal stability . The acetyl group may lower solubility compared to methoxy or halogenated analogues due to reduced polarity.
Detailed Research Findings
Antiplasmodial Derivatives
KuSaSch100 and KuSaSch101, featuring 4-phenyl and halogenated carboxamides, demonstrate sub-micromolar activity against Plasmodium falciparum. Their efficacy correlates with electron-withdrawing substituents (Cl, F), which may enhance parasitic target inhibition . The target compound’s acetyl group, another electron-withdrawing moiety, warrants testing against similar targets.
Insecticidal Thienopyridines
Styryl-substituted compounds (e.g., compound 3 in ) exhibit 92% aphid mortality at 100 ppm, outperforming methyl-substituted derivatives. However, methyl groups (as in the target compound) may improve pharmacokinetic profiles by reducing molecular weight and increasing metabolic stability .
Structural Analogues and Drug Design
- 4,6-Dimethyl vs.
- Carboxamide Substituents : Acetylphenyl (target) vs. chlorobenzyl (VU 152100) : The acetyl group’s carbonyl may participate in hydrogen bonding, a feature absent in halogenated analogues.
Biological Activity
N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to the thienopyridine family. It has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, target organisms, and relevant research findings.
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.4 g/mol
- CAS Number : 691866-86-1
The compound exhibits its biological effects primarily through:
- Inhibition of Microbial Growth : It targets various microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans, inhibiting their growth by disrupting essential biochemical pathways involved in proliferation.
- Anti-inflammatory Activity : this compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens. The mode of action involves interference with microbial metabolic processes, leading to reduced viability.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays:
- COX Inhibition : It has been tested against COX-1 and COX-2 enzymes, showing promising IC50 values that suggest effective inhibition compared to standard anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 6.74 | 6.12 |
| Celecoxib | 0.04 | 0.04 |
Case Studies
- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced swelling compared to control groups. The effective dose (ED50) was calculated to be comparable to that of indomethacin, a well-known anti-inflammatory drug.
- Cytotoxicity Against Cancer Cell Lines : Preliminary investigations revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide?
The compound can be synthesized via cyclization reactions. For example, heating 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide in ethanolic sodium ethoxide under reflux yields the cyclized product. Key steps include Thorpe-Ziegler cyclization, with reaction progress monitored via HPLC and spectroscopic methods (e.g., NMR, IR). Optimized conditions may involve alkaline media (DMF/KOH) for intramolecular cyclization .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Cyclization | EtOH, NaOEt, reflux | 100%* |
| *Reported yields may vary depending on purity and reaction scale. |
Q. How is structural characterization performed for this compound?
X-ray crystallography is critical for determining dihedral angles (e.g., 3.89° between thienopyridine and benzene rings) and hydrogen bonding patterns (intramolecular N–H···O). Complementary techniques include NMR for proton environments, IR for functional groups (e.g., NH at 3177–3280 cm), and elemental analysis for stoichiometric validation .
Q. What initial biological activities have been reported?
The compound exhibits insecticidal properties against cowpea aphids (Aphis craccivora), with LC values of 0.192 ppm (24 h) and 0.041 ppm (48 h) for nymphs. Bioassays follow Abbott’s formula for efficacy calculation: \text{% Control} = 100 \times (X - Y)/X, where and represent survival rates in untreated and treated samples, respectively .
| Bioassay Target | LC (24 h) | LC (48 h) |
|---|---|---|
| Aphid nymphs | 0.192 ppm | 0.041 ppm |
Advanced Research Questions
Q. How do structural modifications impact bioactivity and target binding?
Substituents like cyano groups enhance insecticidal potency. The open-chain analog (with cyano) showed 4.4x higher potency (LC = 0.192 ppm) than the cyclized form (LC = 0.841 ppm) against aphid nymphs. Modifications at the carboxamide moiety (e.g., selenopheno derivatives) alter antioxidant activity via radical scavenging mechanisms (DPPH assay) .
| Modification | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |
|---|---|---|
| Selenopheno derivative | 78.2 | 65.4 |
Q. What experimental approaches resolve contradictions in bioactivity data?
Discrepancies in LC values over time (e.g., 0.192 ppm at 24 h vs. 0.041 ppm at 48 h) may arise from delayed metabolic effects. Statistical validation using Abbott’s formula and probit analysis ensures significance (difference > 3× probable error). Redundant assays (e.g., adult vs. nymph stages) and controlled environmental factors (temperature, pH) improve reproducibility .
Q. How can molecular interactions be studied for therapeutic applications?
Crystallographic data reveal intramolecular N–H···O hydrogen bonds stabilizing the conformation. For CD73 inhibitors, docking studies with the 4,6-biaryl-2-thiopyridine scaffold predict binding to enzymatic active sites. Thermodynamic stability (melting point, solubility) and ADME properties (e.g., LogP) are assessed via HPLC and in vitro models .
Q. What strategies optimize pharmacokinetics and reduce toxicity?
Salt formation (e.g., sodium carboxylate derivatives) improves aqueous solubility. Comparative studies with analogs (e.g., 3-amino-4,6-bis(4-methoxyphenyl) derivatives) show reduced cytotoxicity in mammalian cells. In vitro metabolic stability assays (e.g., microsomal half-life) guide structural refinements .
Methodological Considerations
- Data Reproducibility : Standardize reaction conditions (solvent, catalyst) and bioassay protocols (insect life stage, exposure time).
- Advanced Analytics : Use HRMS for exact mass validation and molecular dynamics simulations for binding affinity predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
